molecular formula C23H26ClN3 B1583731 Basic Red 14 CAS No. 12217-48-0

Basic Red 14

Cat. No. B1583731
CAS RN: 12217-48-0
M. Wt: 379.9 g/mol
InChI Key: NJIRSTSECXKPCO-UHFFFAOYSA-M
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Description

Basic Red 14 is a red dye that fluoresces under green light . It is used in dyeing acrylic bulk fiber, fiber strip, and acrylic wool, which results in a bright red color . It can also be used for dyeing diacetate fiber and chloron fiber and for direct printing of acrylic fiber, diacetate fiber, and acid-modified polyester fabric .


Synthesis Analysis

The synthesis of Basic Red 14 involves the condensation of p-(N-2-cyanoethyl-N-methylamino)benzaldehyde with Fischer’s base .


Molecular Structure Analysis

The molecular formula of Basic Red 14 is C23H26ClN3 . Its average mass is 379.926 Da and its monoisotopic mass is 379.181519 Da .


Physical And Chemical Properties Analysis

Basic Red 14 appears as a dark red powder or liquid . It has a solubility in water of 40g/L at 40°C, and it is bright red in water . The dye powder is greenish-yellow in concentrated sulfuric acid, and turns yellow (fluorescent) after dilution . It has an absorption maximum between 512.0 and 516.0 nm in water .

Scientific Research Applications

Summary of the Application

Basic Red 14, also known as Acid Red 14, is used in the textile industry as a dye. The residual dyes from different sources are considered a wide variety of organic pollutants introduced into the natural water resources or wastewater treatment systems . This study focuses on the removal of Acid Red-14 dye from aqueous solutions using a new synthetic adsorbent, not hydrolyzed poly (styrene-alternative-maleic anhydride) (PSMA) .

Methods of Application or Experimental Procedures

Batch sorption studies were carried out to determine the effect of agitation time, pH, adsorbent dose, initial concentration of the sorbate, and temperature . The effect of electrolyte interference such as Na+ and Cl- on dyes removal efficiency was investigated .

Results or Outcomes

The Acid Red 14 dye showed a maximal amount of sorption capacity as 5.12 mg/g at pH 6.1 and 25 °C . The adsorption of this dye on adsorbents particles are monolayer and correspond to the Langmuir isotherm . Adsorption kinetics followed the pseudo-second-order rate equation for sorption of this dye on PSMA adsorbent .

2. Sorption of Basic Red Dyes Using Biochars

Summary of the Application

This study aims to eliminate Basic Red 46 dye from aqueous solutions utilizing batch experiments by adsorption on biochars prepared from bamboo and rice straw biomass .

Methods of Application or Experimental Procedures

Biochars prepared from bamboo (B), and rice straw ® were pyrolyzed at 500°C (B500 and R500) . The adsorption rate of BR46 was evaluated using two kinetic models (pseudo-first-order and pseudo-second-order), and the results indicated that the pseudo-second-order model fitted to the experimental data well .

Results or Outcomes

Nearly 24 h was sufficient to achieve equilibrium with the dye adsorption for the two biochars . R500 had a greater adsorption efficiency than B500 . The maximum adsorption capacities of BR46 are 9.06 mg/g for B500 and 22.12 mg/g for R500, respectively . Additionally, adsorption capacity increased as temperature increased, indicating that adsorption is favored at higher temperatures .

Safety And Hazards

When handling Basic Red 14, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves .

properties

IUPAC Name

3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N3.ClH/c1-23(2)20-8-5-6-9-21(20)26(4)22(23)15-12-18-10-13-19(14-11-18)25(3)17-7-16-24;/h5-6,8-15H,7,17H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIRSTSECXKPCO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)N(C)CCC#N)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=CC=C(C=C3)N(C)CCC#N)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Basic Red 14

CAS RN

12217-48-0
Record name Basic Red 14
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12217-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Basic Red 14
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012217480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Indolium, 2-[2-[4-[(2-cyanoethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-[2-[4-[(2-cyanoethyl)methylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.169
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BASIC RED 14
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NLQ9APK2S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
253
Citations
S Vinitnantharat, W Chartthe… - Water science and …, 2008 - iwaponline.com
… The reactive dye, reactive red 141 (RR141), has negative charge and big molecule whereas the basic dye, basic red 14 (BR14), has positive charge and the molecule is smaller than …
Number of citations: 35 iwaponline.com
H Ketabi, L Mivehi - Amirkabir Journal of Civil Engineering, 2019 - ceej.aut.ac.ir
… to removal a cationic dye, CI Basic Red 14 (Brilliant red 4G), from … the feldspar with CI Basic red 14 and dye removal efficiency … the adsorption of CI Basic red 14 on feldspar followed the …
Number of citations: 2 ceej.aut.ac.ir
MR El-Aassar, H Fakhry, AA Elzain, H Farouk… - International journal of …, 2018 - Elsevier
… For evaluation the capacity of the fabricated beads on dye removal, a solution with concentration 100 ppm of the dye (CI Basic red 14) was used as a contaminant in this study. Moreover…
Number of citations: 34 www.sciencedirect.com
Q He, X Liu, Y Wang, K Ding, H Ge, C **e, W Wang… - Applied Clay …, 2022 - Elsevier
… mg/g and Basic red 14 at 305.87 mg/g, … for Basic red 14) and composite adsorbents prepared by conventional calcination (141.52 mg/g for Methylene blue; 213.03 mg/g for Basic red 14) …
Number of citations: 7 www.sciencedirect.com
LD Betowski, JM Ballard - Analytical Chemistry, 1984 - ACS Publications
… Hydrogenation of a methanolic solution of Basic Red 14 was … Hydrogenation of Basic Red 14 produced a mixture which … thermospray spectrum of Basic Red 14 (nonhydrogenated) is …
Number of citations: 38 pubs.acs.org
S Yi, G Sun, F Dai - Textile research journal, 2018 - journals.sagepub.com
… In this work, the removal of anionic CI Reactive Yellow 3 and cationic CI Basic Red 14 in single dye aqueous solution was carried out. The effect of the amount of dyes and surfactants …
Number of citations: 19 journals.sagepub.com
S Yi, S Sun, F Dai - Chemistry Letters, 2015 - journal.csj.jp
… In this study, anionic CI Reactive Blue 19 and cationic CI Basic Red 14 inamixed dye aqueous solution were removed, separated, and recovered by extraction and backward extraction, …
Number of citations: 7 www.journal.csj.jp
S Srisorrachatr, P Kri-arb, S Sukyang… - MATEC Web of …, 2017 - matec-conferences.org
… are Basic Yellow 13 and Basic Red 14, which are those of … The removal of Basic Yellow 13 and Basic Red 14 by CSC were … 04x10-2 L/mg for Basic Yellow 13 and Basic Red 14, …
Number of citations: 14 www.matec-conferences.org
PCC Faria, JJM Orfao, MFR Pereira - Water research, 2005 - Elsevier
… The kinetics of the decolourisation and mineralisation of three different dyes solutions (CI Acid Blue 113, CI Reactive Red 241 and CI Basic Red 14) were studied in a laboratory scale …
Number of citations: 191 www.sciencedirect.com
W Ingamells, SH Lilou, RH Peters - Journal of Applied Polymer …, 1981 - Wiley Online Library
… of CI Basic Red 14 pass through a minimum value. This situation is very similar to the corresponding response of disperse dyeing properties to the heat-setting of poly(ethy1ene …
Number of citations: 6 onlinelibrary.wiley.com

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